molecular formula C19H19N3O4 B11327249 2-(2,3-dimethylphenoxy)-N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide

2-(2,3-dimethylphenoxy)-N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide

Cat. No.: B11327249
M. Wt: 353.4 g/mol
InChI Key: LUPJQHLEUGTKJO-UHFFFAOYSA-N
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Description

2-(2,3-dimethylphenoxy)-N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide is a complex organic compound that features a combination of aromatic rings, an oxadiazole ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dimethylphenoxy)-N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide typically involves multiple steps. One common approach is to start with the preparation of the oxadiazole ring, followed by the introduction of the acetamide group and the dimethylphenoxy moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dimethylphenoxy)-N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized under specific conditions.

    Reduction: The oxadiazole ring can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-(2,3-dimethylphenoxy)-N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2,3-dimethylphenoxy)-N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The aromatic rings and acetamide group can also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(2,5-Dimethylphenoxy)-2-methylpropanoic acid: Similar in structure but with different functional groups.

    4-(2-((3,4-Dimethylphenoxy)ac)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate: Shares the dimethylphenoxy moiety but has different substituents.

Uniqueness

2-(2,3-dimethylphenoxy)-N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H19N3O4

Molecular Weight

353.4 g/mol

IUPAC Name

2-(2,3-dimethylphenoxy)-N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide

InChI

InChI=1S/C19H19N3O4/c1-12-5-4-6-16(13(12)2)25-11-17(23)20-19-21-18(26-22-19)14-7-9-15(24-3)10-8-14/h4-10H,11H2,1-3H3,(H,20,22,23)

InChI Key

LUPJQHLEUGTKJO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)NC2=NOC(=N2)C3=CC=C(C=C3)OC)C

Origin of Product

United States

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